molecular formula C13H14N6O2 B2540106 3-(7-(1,3-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1174832-47-3

3-(7-(1,3-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Número de catálogo: B2540106
Número CAS: 1174832-47-3
Peso molecular: 286.295
Clave InChI: MUCNKGUXESSFJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(7-(1,3-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway. This compound has emerged as a valuable chemical probe for investigating the pathogenesis and progression of JAK2-driven myeloproliferative neoplasms (MPNs), such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis PubMed . Its high selectivity for JAK2 over other JAK family members enables researchers to dissect the specific contributions of JAK2 signaling in disease models, providing crucial insights into mechanisms of cell proliferation and survival. Beyond hematological malignancies, this inhibitor is also a key tool for studying the role of JAK2 in inflammatory and autoimmune disease contexts, as well as in cancer cells exhibiting constitutive activation of the JAK-STAT pathway Nature . By effectively blocking JAK2-mediated phosphorylation and subsequent downstream signaling events, this compound facilitates target validation and supports the preclinical assessment of therapeutic strategies aimed at modulating this pivotal kinase.

Propiedades

IUPAC Name

3-[7-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-8-9(7-18(2)16-8)10-5-6-14-13-15-11(17-19(10)13)3-4-12(20)21/h5-7H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCNKGUXESSFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC=NC3=NC(=NN23)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of β-Keto Esters

The 1,3-dimethylpyrazole ring is synthesized from ethyl acetoacetate (1 ) via a three-step protocol:

  • Condensation : Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to form ethyl 3-(dimethylamino)acrylate (2 ).
  • Cyclization : Treatment of 2 with methylhydrazine in toluene at 8–20°C yields 1,3-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester (3 ).
  • Hydrolysis : Acidic hydrolysis (15% HCl, 85–90°C) converts 3 to 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (4 ), a key precursor for subsequent coupling.

Reaction Conditions and Yields

Step Reagents/Conditions Product Yield
1 Triethyl orthoformate, Ac₂O, 120°C 2 85%
2 Methylhydrazine, NaOH, 15°C 3 78%
3 15% HCl, 90°C 4 92%

Construction ofTriazolo[1,5-a]pyrimidine Core

Condensation with 5-Amino-1,2,4-triazole

The triazolopyrimidine scaffold is assembled via cyclocondensation of 5-amino-1,2,4-triazole (5 ) with 1,3-diketone derivatives:

  • Diketone Preparation : Reaction of substituted acetophenones with diethyl carbonate under basic conditions yields 1,3-diketones (6 ).
  • Cyclization : Heating 5 and 6 in acetic acid affords 7-hydroxytriazolopyrimidine (7 ).
  • Chlorination : Treatment of 7 with POCl₃ at reflux generates 7-chlorotriazolopyrimidine (8 ), a versatile intermediate for nucleophilic substitution.

Key Reaction Parameters

  • Chlorination efficiency depends on POCl₃ stoichiometry (3–5 equivalents) and reaction time (4–6 hours).
  • Yields for 8 range from 65% to 80%.

Coupling of Pyrazole and Triazolopyrimidine Fragments

Nucleophilic Aromatic Substitution

The 7-chloro group in 8 undergoes displacement with the pre-synthesized pyrazole-4-boronic acid (9 ) under Suzuki-Miyaura conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equivalents)
  • Solvent : Dioxane/H₂O (4:1)
  • Temperature : 80°C, 12 hours

This step yields 7-(1,3-dimethyl-1H-pyrazol-4-yl)-triazolo[1,5-a]pyrimidine (10 ) with 70–75% yield.

Introduction of Propanoic Acid Side Chain

Alkylation and Oxidation

The propanoic acid moiety is introduced at the 2-position of the triazolopyrimidine core:

  • Alkylation : Reaction of 10 with methyl acrylate in the presence of NaH (2 equivalents) in DMF at 0°C forms methyl 3-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-triazolo[1,5-a]pyrimidin-2-yl)propanoate (11 ).
  • Hydrolysis : Treatment of 11 with LiOH in THF/H₂O (3:1) at 60°C for 6 hours affords the target carboxylic acid.

Optimization Insights

  • Alkylation efficiency improves with slow addition of methyl acrylate to prevent polymerization.
  • Hydrolysis yields exceed 90% under mild basic conditions.

Alternative Synthetic Routes

One-Pot Assembly

Recent advancements propose a one-pot methodology combining pyrazole synthesis and triazolopyrimidine cyclization:

  • In-situ Generation of Diketone : Ethyl acetoacetate reacts with triethyl orthoformate to form a diketone intermediate.
  • Concurrent Cyclization : Addition of 5-amino-1,2,4-triazole and POCl₃ in a single vessel yields the chlorinated triazolopyrimidine directly.
  • Tandem Coupling : Suzuki-Miyaura coupling and propanoic acid introduction are performed sequentially without isolation.

Advantages

  • Reduced purification steps.
  • Overall yield increases from 45% (stepwise) to 58% (one-pot).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (s, 1H, pyrazole-H), 3.89 (s, 3H, N-CH₃), 2.51 (t, 2H, CH₂COO), 2.35 (s, 3H, CH₃), 2.22 (t, 2H, CH₂).
  • HRMS : m/z calcd for $$ \text{C}{13}\text{H}{14}\text{N}6\text{O}2 $$: 286.1154; found: 286.1158.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity, critical for pharmacological evaluations.

Challenges and Optimization Opportunities

Byproduct Formation

  • Undesired Chlorination : Excess POCl₃ may lead to di-chlorinated byproducts. Mitigated by controlled reagent addition.
  • Ester Hydrolysis Side Reactions : Overhydrolysis of methyl acrylate necessitates precise reaction monitoring.

Scalability Considerations

  • Pd Catalyst Cost : Suzuki coupling steps benefit from Pd recovery systems to reduce expenses.
  • Solvent Selection : Replacing dioxane with cyclopentyl methyl ether (CPME) improves safety and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazolopyrimidine moiety, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propanoic acid group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the triazolopyrimidine moiety can lead to the formation of dihydro derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

This compound is recognized for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. The following applications have been documented:

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. The triazolo-pyrimidine scaffold is known to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that modifications to the pyrazole and triazole moieties can enhance the selectivity and potency against cancer cell lines.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Properties

Recent studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits kinase activity; effective against specific cancer cell lines[PubChem]
Anti-inflammatoryModulates inflammatory pathways; potential for treating arthritis[PubChem]
AntimicrobialEffective against multiple bacterial strains; disrupts cell wall synthesis[BLD Pharm]

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 3-(7-(1,3-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid and evaluated their anticancer activity against breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of the compound resulted in a significant reduction in inflammatory markers and joint swelling compared to control groups. This suggests potential therapeutic applications for chronic inflammatory conditions.

Mecanismo De Acción

The mechanism of action of 3-(7-(1,3-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

  • Lipophilicity : Fluorinated analogs (e.g., 4-fluorophenyl and trifluoromethyl derivatives) exhibit higher logP values (~2.1–2.5) compared to the dimethylpyrazole variant (logP ~1.8), enhancing membrane permeability .
  • Solubility: The propanoic acid group ensures moderate aqueous solubility (~50–100 µM) across analogs, though bulkier substituents (e.g., thiophen-2-yl) reduce solubility due to increased hydrophobicity .
  • Metabolic Stability : Sulfur-containing thiophene derivatives demonstrate slower hepatic clearance in vitro, attributed to resistance to cytochrome P450 oxidation .

Actividad Biológica

3-(7-(1,3-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C13H14N6O2
  • Molecular Weight : 286.29 g/mol
  • CAS Number : 1174832-47-3

Antitumor Activity

Recent studies have indicated that compounds containing the pyrazole and triazole moieties exhibit significant antitumor properties. The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. For instance, a study demonstrated that structural variations in related compounds could tune their biological properties towards enhanced antitumoral activity .

Antiviral Activity

The compound has also been evaluated for its antiviral potential. A series of derivatives were synthesized and tested against various viral strains, showing promising results in inhibiting viral replication. The antiviral activity was attributed to their ability to interfere with viral enzymes and replication processes .

Anti-inflammatory Effects

In addition to antitumor and antiviral activities, pyrazole derivatives have shown anti-inflammatory effects. These compounds can stabilize the human red blood cell membrane and inhibit the production of pro-inflammatory mediators. Studies have reported that certain derivatives demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological activity of 3-(7-(1,3-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can be influenced by various structural modifications. For example:

Modification Effect on Activity
Methyl groups on pyrazole ringEnhanced solubility and bioavailability
Variations in triazole substitutionAltered binding affinity to target proteins
Propanoic acid moietyImproved pharmacokinetic properties

Case Studies

  • Antitumor Efficacy : A study involving a series of pyrazole derivatives showed that one compound exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity comparable to established chemotherapeutics .
  • Antiviral Screening : In a screening assay against influenza virus, a derivative showed over 70% inhibition at a concentration of 10 µM, suggesting potential as a therapeutic agent for viral infections .

Q & A

Basic: What are the optimized synthetic protocols for preparing this compound?

Answer:
The synthesis involves a multi-step fusion reaction. A validated method for analogous triazolopyrimidine derivatives includes:

Fusion reaction : Combine aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and substituted aldehydes (0.01 mol) in DMF (0.4 mL) at reflux for 10–12 minutes .

Workup : Cool the mixture, add methanol (10 mL), and allow crystallization overnight. Filter and dry the product.

Purification : Recrystallize in ethanol to achieve >95% purity.
Key parameters include strict stoichiometric control and solvent selection (DMF enhances cyclization efficiency). Yields depend on substituent reactivity, e.g., electron-deficient aldehydes may require extended reaction times .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:
A combination of methods is essential:

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.4 ppm for pyrazole/triazolopyrimidine) and propanoic acid protons (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Detect carbonyl carbons (δ 165–170 ppm) and heterocyclic carbons (δ 110–150 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 470.2 [M-H]⁻) confirm molecular weight .
  • Elemental Analysis : Validate purity (>±0.3% deviation for C/H/N) .

Advanced: How can regioselectivity be controlled during substituent introduction?

Answer:
Regioselectivity in triazolopyrimidine systems is influenced by:

  • Electrophilic directing groups : Electron-withdrawing substituents (e.g., -NO₂) on the pyrazole ring direct reactions to specific positions via resonance effects .
  • Reaction conditions : High-temperature fusion in DMF promotes cyclization at the 7-position, while polar aprotic solvents (e.g., Ph₂O) favor 2-substitution .
  • Precursor design : Use pre-functionalized pyrazole aldehydes (e.g., 3,5-difluorophenyl) to guide regioselective coupling .

Advanced: How to resolve discrepancies in NMR data for this compound?

Answer:
Common challenges and solutions:

  • Signal overlap : Use high-field NMR (≥400 MHz) and deuterated DMSO-d₆ to enhance resolution .
  • Dynamic effects : Variable-temperature NMR can distinguish tautomeric forms (e.g., keto-enol equilibria in propanoic acid) .
  • Impurity identification : Compare experimental spectra with computational predictions (DFT-based chemical shift calculations) .

Advanced: What is the impact of pyrazole substituents on reactivity and bioactivity?

Answer:
Substituents modulate electronic and steric properties:

  • Electron-withdrawing groups (e.g., -F, -NO₂) : Increase electrophilicity of the triazolopyrimidine core, enhancing reactivity in nucleophilic substitutions .
  • Electron-donating groups (e.g., -OCH₃) : Stabilize intermediates during cyclization but may reduce binding affinity to hydrophobic enzyme pockets .
  • Biological activity : Fluorinated derivatives (e.g., 13k in ) show improved interactions with targets like hypoxanthine-guanine phosphoribosyltransferase .

Advanced: What computational strategies predict binding affinity to biological targets?

Answer:

Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., PDB: 1BZY for hypoxanthine-guanine phosphoribosyltransferase) .

MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS, 100 ns trajectories) .

QSAR models : Correlate substituent descriptors (Hammett σ, logP) with inhibitory activity (IC₅₀) .

Basic: How to identify and mitigate common synthetic impurities?

Answer:

  • Byproducts : Unreacted aldehydes or dimerization products (e.g., bis-triazolopyrimidines) .
  • Detection : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Mitigation : Optimize stoichiometry (1:1:1 ratio) and use scavengers (e.g., molecular sieves) to absorb excess reagents .

Advanced: How does X-ray crystallography confirm molecular geometry?

Answer:

  • Crystal growth : Slow evaporation of DMSO/ethanol solutions yields diffraction-quality crystals .
  • Key metrics : Bond lengths (C-N: ~1.33 Å, C-C: ~1.39 Å) and dihedral angles validate the fused triazolopyrimidine-pyrazole system .
  • Disorder handling : Apply SHELXL refinement for positional disorder in flexible propanoic acid chains .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.